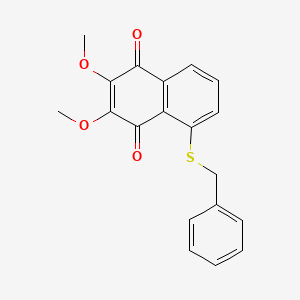
5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzylsulfanyl group attached to a naphthalene ring, which is further substituted with two methoxy groups and a quinone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. Benzylthiol can react with a suitable leaving group on the naphthoquinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The quinone moiety in 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione can undergo further oxidation to form more complex quinone derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylthiol, dimethyl sulfate, methyl iodide.
Major Products
Oxidation: Higher-order quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
科学的研究の応用
5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with various molecular targets. The quinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the benzylsulfanyl group may interact with thiol-containing enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
5-(Benzylsulfanyl)-1H-tetrazole: Known for its use in oligonucleotide synthesis.
2-alkyl/aryl-5-benzylsulfanyl-1,3,4-thiadiazoles: Exhibits greater activity than first-line anti-TB drugs.
Uniqueness
5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct chemical and biological properties. The presence of both methoxy and benzylsulfanyl groups enhances its reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
89227-09-8 |
|---|---|
分子式 |
C19H16O4S |
分子量 |
340.4 g/mol |
IUPAC名 |
5-benzylsulfanyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O4S/c1-22-18-16(20)13-9-6-10-14(15(13)17(21)19(18)23-2)24-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChIキー |
AYRODDVKCRWXQF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
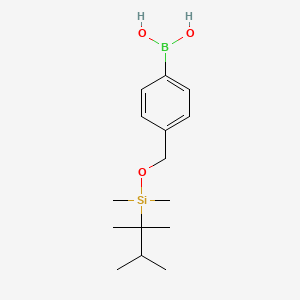
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)
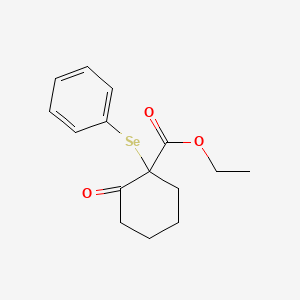
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

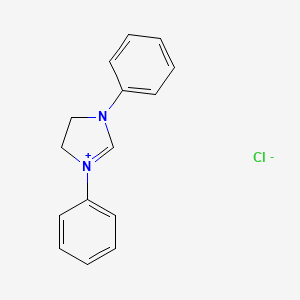
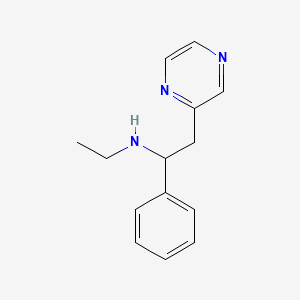
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
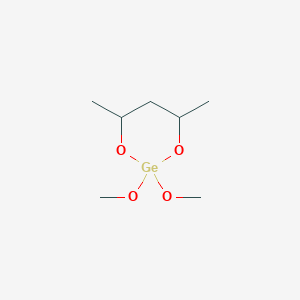
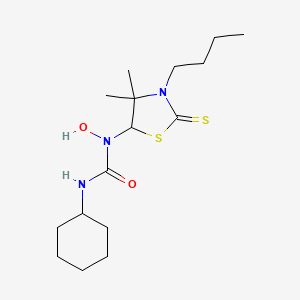
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
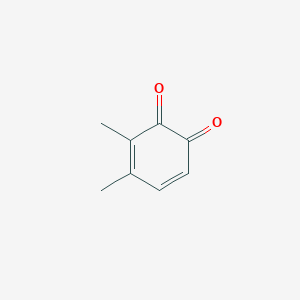
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
